Disodium 1,4-piperazinedicarbodithioate
Overview
Description
Disodium 1,4-piperazinedicarbodithioate (DPC) is a chemically synthesized compound with various biomedical and industrial applications. It has a molecular formula of C6H8N2Na2S4 .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 sodium atoms, and 4 sulfur atoms . The average mass is 282.381 Da .Relevant Papers There are several papers related to this compound. For instance, one paper discusses the structure of this compound hexahydrate . Another paper provides a detailed analysis of the compound . These papers could provide more insights into the properties and potential applications of this compound.
Scientific Research Applications
Disodium EDTA is used in many scientific research applications, including biochemical research, medical diagnostics, and laboratory experiments. In biochemical research, EDTA is used to bind and sequester metal ions, which can be used to study the effects of metal ions on biochemical reactions. In medical diagnostics, EDTA is used to measure the levels of metal ions in the body. In laboratory experiments, EDTA is used to stabilize samples, prevent oxidation, and prevent precipitation of proteins.
Mechanism of Action
Disodium EDTA binds and sequesters metal ions through its ability to form chelate complexes. EDTA has four nitrogen atoms and two sulfur atoms, which form six coordination sites. These coordination sites are able to bind and sequester metal ions, preventing them from participating in biochemical reactions.
Biochemical and Physiological Effects
Disodium EDTA has a wide range of biochemical and physiological effects. It is used to bind and sequester metal ions, which can be used to study the effects of metal ions on biochemical reactions. It is also used to stabilize samples, prevent oxidation, and prevent precipitation of proteins. Additionally, EDTA can be used to measure the levels of metal ions in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using Disodium 1,4-piperazinedicarbodithioate EDTA in laboratory experiments is that it can be used to bind and sequester metal ions, allowing researchers to study the effects of metal ions on biochemical reactions. Additionally, EDTA can be used to stabilize samples, prevent oxidation, and prevent precipitation of proteins. However, EDTA can also interfere with some biochemical reactions, so it is important to consider the potential effects of EDTA when designing experiments.
Future Directions
There are many potential future directions for research into Disodium 1,4-piperazinedicarbodithioate EDTA. These include further research into its effects on biochemical reactions, its use in medical diagnostics, and its potential applications in other areas such as water treatment and food processing. Additionally, further research could be done into the synthesis of EDTA and its potential uses as a chelating agent in other areas. Finally, research could be done into the potential toxicity of EDTA and its potential effects on the environment.
properties
IUPAC Name |
disodium;piperazine-1,4-dicarbodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S4.2Na/c9-5(10)7-1-2-8(4-3-7)6(11)12;;/h1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVJLQSBJNPBQE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)[S-])C(=S)[S-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2Na2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30917556 | |
Record name | Disodium piperazine-1,4-dicarbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30917556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
877-78-1, 93841-33-9, 90441-01-3 | |
Record name | 1,4-Piperazinedicarbodithioic acid, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium piperazine-1,4-dicarbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30917556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Piperazinedicarbodithioic acid, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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